4,4'-Diamino-1H,1'H-[2,2'-bipyrrolo[3,4-f]isoindol]-1,1',3,3',5,5',7,7'(6H,6'H)-octaone
Description
This compound is a polycyclic aromatic heterocycle featuring two isoindole-pyrrolo fused systems connected via a bipyrrolo linkage. Its structure is distinguished by eight ketone groups and two amino substituents at the 4,4' positions.
Properties
IUPAC Name |
8-amino-2-(8-amino-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8N6O8/c21-11-7-3(13(27)23-15(7)29)1-5-9(11)19(33)25(17(5)31)26-18(32)6-2-4-8(16(30)24-14(4)28)12(22)10(6)20(26)34/h1-2H,21-22H2,(H,23,27,29)(H,24,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJVZDGUBRJNIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C3=C1C(=O)N(C3=O)N4C(=O)C5=C(C4=O)C(=C6C(=C5)C(=O)NC6=O)N)N)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8N6O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diamino-1H,1’H-[2,2’-bipyrrolo[3,4-f]isoindol]-1,1’,3,3’,5,5’,7,7’(6H,6’H)-octaone typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4,4’-Diamino-1H,1’H-[2,2’-bipyrrolo[3,4-f]isoindol]-1,1’,3,3’,5,5’,7,7’(6H,6’H)-octaone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
4,4’-Diamino-1H,1’H-[2,2’-bipyrrolo[3,4-f]isoindol]-1,1’,3,3’,5,5’,7,7’(6H,6’H)-octaone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of advanced materials, such as conductive polymers and dyes.
Mechanism of Action
The mechanism of action of 4,4’-Diamino-1H,1’H-[2,2’-bipyrrolo[3,4-f]isoindol]-1,1’,3,3’,5,5’,7,7’(6H,6’H)-octaone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The closest structural analogue identified is 1,8-Dimethoxy-6H,13H-bispyrido[4',3':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-6,13-dione (Compound 4d ) . Both compounds share fused pyrrolo-isoindole cores but differ in substituents and peripheral heteroatoms.
Key Structural Differences:
Biological Activity
4,4'-Diamino-1H,1'H-[2,2'-bipyrrolo[3,4-f]isoindol]-1,1',3,3',5,5',7,7'(6H,6'H)-octaone (CAS No. 2808876-94-8) is a complex heterocyclic compound with significant potential in pharmacological applications. Its structure comprises multiple nitrogen atoms and functional groups that may contribute to its biological activity. This article delves into the biological properties of this compound, including its pharmacological effects and potential therapeutic applications.
- Molecular Formula : C20H8N6O8
- Molecular Weight : 460.31 g/mol
- Structure : The compound features a bipyrroloisoindole framework that is essential for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
1. Antimicrobial Activity
Recent studies have indicated that derivatives of similar heterocyclic compounds exhibit antimicrobial properties. For instance:
- Case Study : A study on related compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli using the broth microdilution method. The effectiveness was quantified by measuring the Minimum Inhibitory Concentration (MIC) values.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Compound A | 32 | 64 |
| Compound B | 16 | 32 |
| 4,4'-Diamino... | TBD | TBD |
2. Anti-inflammatory Activity
The anti-inflammatory potential of similar compounds has been evaluated through in vitro studies on human peripheral blood mononuclear cells (PBMCs).
- Findings : Compounds were tested for their ability to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
| Compound | Cytokine Inhibition (%) at 100 µg/mL |
|---|---|
| Compound A | 85% |
| Compound B | 70% |
| 4,4'-Diamino... | TBD |
3. Neuroprotective Effects
Research has highlighted the neuroprotective effects of compounds with similar structures on neuronal cells under oxidative stress conditions.
- Mechanism : These compounds may act on serotonin receptors (5-HT6R), which are implicated in cognitive functions and neurodegenerative diseases.
The synthesis of 4,4'-Diamino... has been achieved through various methods including mechanochemical synthesis techniques. This approach allows for the generation of compounds with specific structural features that enhance their biological activity.
- Example Study : A recent publication explored the synthesis of a series of isoindole derivatives that were tested for their efficacy as biased ligands at the 5-HT6 receptor. The results indicated that certain modifications could significantly enhance receptor affinity and selectivity.
Toxicity Studies
Toxicity assessments are crucial for determining the safety profile of new compounds:
- Findings : Preliminary toxicity studies showed that at lower concentrations (10 µg/mL), there was no significant cytotoxicity observed in PBMC cultures. However, higher concentrations (100 µg/mL) resulted in reduced cell viability indicating potential toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
